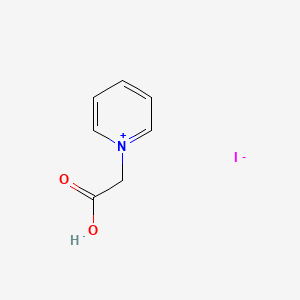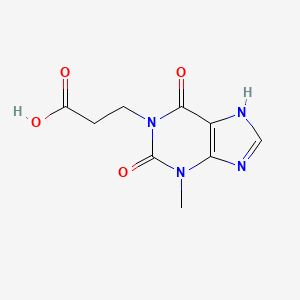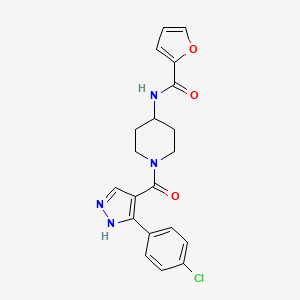
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F4N3O2 and its molecular weight is 397.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps starting with the preparation of intermediate compounds. The process typically includes nucleophilic aromatic substitution and amide formation. For instance, a reaction might begin with 6-Ethyl-5-fluoropyrimidine, which undergoes nucleophilic substitution with a pyrrolidine derivative. Following this, the intermediate is reacted with a trifluoromethyl benzene derivative in the presence of a strong base to achieve the final compound.
Industrial Production Methods: Industrial-scale production emphasizes yield and purity. Methods might involve optimizing reaction temperatures, pressures, and the use of catalysts. Continuous flow synthesis could also be applied for efficient and controlled production.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: : Transforming specific functional groups to more oxidized states.
Reduction: : Possible reduction of the trifluoromethyl group under specialized conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: : KMnO₄, PCC (Pyridinium chlorochromate).
Reduction: : LiAlH₄, NaBH₄.
Substitution: : Halogenated solvents, strong bases like NaOH or KOH.
Major Products Formed: Products vary but can include variously substituted ethanones and pyrrolidines depending on the reagents and conditions used.
4. Scientific Research Applications: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone finds applications in numerous research fields:
Chemistry: : Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential effects on biological systems due to its unique functional groups.
Medicine: : Investigated for possible therapeutic properties or as a tool compound in drug development.
Industry: : May be used in material science research or in the development of new chemical processes.
5. Mechanism of Action: The compound's effects are mediated through interactions with specific molecular targets, possibly involving hydrogen bonding, van der Waals forces, and ionic interactions:
Molecular Targets and Pathways Involved: Depending on the study, it might target enzymes, receptors, or other proteins, altering their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-((5-Fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Highlighting Uniqueness:
Propriétés
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O2/c1-2-15-17(20)18(25-11-24-15)28-14-6-7-26(10-14)16(27)9-12-4-3-5-13(8-12)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQZNYQLVCZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2453393.png)

![N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2453396.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)




![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)
![6-PROPYL-2-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2453410.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)

![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)
